iBRD4-BD1 diTFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

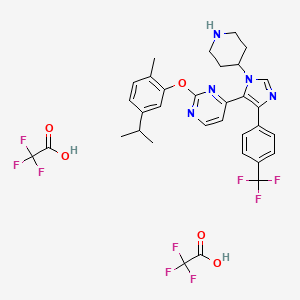

C33H32F9N5O5 |

|---|---|

Molecular Weight |

749.6 g/mol |

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7) |

InChI Key |

GUUBIJTYNCEMRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of iBRD4-BD1 diTFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

iBRD4-BD1 diTFA has emerged as a critical chemical probe for dissecting the intricate roles of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. As a highly selective inhibitor, it provides a powerful tool to investigate the specific functions of BRD4-BD1 in gene transcription, chromatin remodeling, and the pathogenesis of various diseases, including cancer and inflammatory conditions. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling pathways.

Introduction: The Role of BRD4 in Epigenetic Regulation

Bromodomain-containing protein 4 (BRD4) is a pivotal epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby playing a fundamental role in regulating gene expression. BRD4 possesses two tandem bromodomains, BD1 and BD2, which, despite structural similarities, exhibit distinct functional roles. The selective inhibition of these domains is a key strategy for understanding their individual contributions to cellular processes and for the development of targeted therapeutics.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4.[3][4][5] Its mechanism of action is centered on its ability to competitively bind to the acetyl-lysine binding pocket of BRD4-BD1, thereby displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators, leading to the suppression of target gene expression.[1]

The primary mechanism involves the disruption of the BRD4-acetylated histone interaction, which is a critical step in the transcription of many pro-inflammatory and oncogenic genes. By selectively targeting BD1, this compound allows for the specific investigation of the functions attributed to this domain, distinguishing them from those of BD2.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of iBRD4-BD1.

Table 1: Inhibitory Potency of iBRD4-BD1

| Target | IC50 (nM) | Assay Type | Reference |

| BRD4-BD1 | 12 | AlphaScreen | [3][4] |

Table 2: Selectivity Profile of iBRD4-BD1

| Bromodomain | IC50 | Reference |

| BRD4-BD2 | 16 µM | [3][4] |

| BRD3-BD1 | 1.0 µM | [3][4] |

| BRD3-BD2 | 75 µM | [3][4] |

| BRD2-BD1 | 280 nM | [3][4] |

| BRD2-BD2 | 7.1 µM | [3][4] |

Table 3: Cellular Activity of iBRD4-BD1

| Cell Line | Parameter | Value | Assay Duration | Reference |

| MM.1S | EC50 (Cytotoxicity) | 2.3 µM | 72 h | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and information from related studies.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity

This assay is used to determine the in vitro binding affinity of iBRD4-BD1 to bromodomains.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. In this competitive assay, a biotinylated histone peptide (or a known ligand) is bound to streptavidin-coated donor beads, and a His-tagged bromodomain is bound to nickel-coated acceptor beads. The interaction between the bromodomain and the peptide brings the beads together. An inhibitor, such as iBRD4-BD1, competes with the peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.

Materials:

-

Recombinant His-tagged BRD4-BD1

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated donor beads

-

Nickel-chelate acceptor beads

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of His-tagged BRD4-BD1 to the wells of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a fixed concentration of the biotinylated histone H4 peptide to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads to the wells in the dark.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that iBRD4-BD1 engages with BRD4-BD1 within a cellular context.

Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound of interest and then heated. Unbound proteins will denature and precipitate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.

Materials:

-

MM.1S cells

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

Antibody against BRD4

-

Secondary antibody

-

Western blotting equipment and reagents

Procedure:

-

Culture MM.1S cells to the desired density.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-BRD4 antibody.

-

Quantify the band intensities to determine the amount of soluble BRD4 at each temperature.

-

Plot the percentage of soluble BRD4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of iBRD4-BD1 indicates target engagement.

Cytotoxicity Assay in MM.1S Cells

This assay determines the effect of iBRD4-BD1 on cell viability.

Principle: A variety of methods can be used to assess cell viability, such as assays that measure metabolic activity (e.g., MTT or WST-1) or cell membrane integrity. The EC50 value, the concentration at which 50% of the maximum effect is observed, is a common metric for cytotoxicity.

Materials:

-

MM.1S multiple myeloma cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

Procedure:

-

Seed MM.1S cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to develop.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

References

- 1. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Function of iBRD4-BD1 in Transcriptional Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional co-activator, playing a pivotal role in regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][2][3] Its function is mediated through two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] The first bromodomain, BRD4-BD1, is of particular interest as a therapeutic target. This guide provides a comprehensive overview of BRD4-BD1's function in transcriptional regulation, the utility of the selective inhibitor iBRD4-BD1 diTFA as a research tool, and detailed experimental protocols for investigating these mechanisms.

Core Mechanism: BRD4 in Transcriptional Regulation

BRD4 acts as a scaffold protein that connects chromatin to the transcriptional machinery.[3] Its primary mechanism involves the recognition of acetylated histones at enhancers and promoters, leading to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][6]

Key Steps in BRD4-mediated Transcription:

-

Chromatin Recognition: The bromodomains of BRD4, particularly BD1, bind to acetylated lysine residues on histone tails (e.g., H3K27ac, H4K5ac), tethering BRD4 to active chromatin regions.[4][7][8]

-

P-TEFb Recruitment: Once bound to chromatin, BRD4 recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[2][6] This interaction releases P-TEFb from its inactive state where it is sequestered by the 7SK snRNP complex.[7]

-

RNA Polymerase II Phosphorylation: The kinase subunit of P-TEFb, CDK9, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2.[3][6]

-

Transcriptional Elongation: This phosphorylation event causes a conformational change in Pol II, releasing it from promoter-proximal pausing and enabling productive transcriptional elongation to synthesize mRNA.[2][6][8]

This compound: A Selective Probe for BRD4-BD1 Function

iBRD4-BD1 is a potent and highly selective small-molecule inhibitor of the first bromodomain (BD1) of BRD4. The "diTFA" designation indicates it is supplied as a di-trifluoroacetate salt, a common formulation for improving the solubility and stability of chemical compounds.[9][10] Its selectivity allows for the precise dissection of BD1's specific functions in transcription, distinguishing them from those of BD2 or the bromodomains of other BET family members (BRD2, BRD3).

Quantitative Inhibition Data

The inhibitory activity of iBRD4-BD1 demonstrates its high affinity and selectivity for BRD4-BD1 over other BET family bromodomains.

| Target Domain | IC₅₀ (nM) | Selectivity vs. BRD4-BD1 |

| BRD4-BD1 | 12 | - |

| BRD2-BD1 | 280 | 23.3-fold |

| BRD3-BD1 | 1,000 | 83.3-fold |

| BRD4-BD2 | 16,000 | 1,333-fold |

| BRD2-BD2 | 7,100 | 591.7-fold |

| BRD3-BD2 | 75,000 | 6,250-fold |

| Data sourced from MedChemExpress.[11][12] |

In cellular assays, iBRD4-BD1 exhibits cytotoxic effects in MM.1S multiple myeloma cells with an EC₅₀ of 2.3 µM after 72 hours of treatment.[11][12]

Key Experimental Protocols for Studying BRD4 Function

Investigating the role of BRD4-BD1 in transcriptional regulation involves several key methodologies. The following sections provide detailed protocols for these essential experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4. This technique allows researchers to determine which gene promoters and enhancers BRD4 occupies, and how this occupancy changes upon treatment with an inhibitor like iBRD4-BD1.[13][14]

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]

- 10. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Critical Role of BRD4-BD1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a pivotal regulator of gene expression in cancer. Its N-terminal region contains two highly conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. The first bromodomain, BRD4-BD1, plays a particularly crucial role in anchoring BRD4 to chromatin at enhancers and super-enhancers, thereby facilitating the transcription of key oncogenes and driving cancer cell proliferation. This technical guide provides an in-depth analysis of the function of BRD4-BD1 in cancer, detailing its mechanism of action, its involvement in critical signaling pathways, and the impact of its inhibition on cancer cell viability. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process often driven by the aberrant expression of oncogenes. Epigenetic regulators, which modulate gene expression without altering the DNA sequence itself, are increasingly recognized as key players in tumorigenesis. BRD4 has been identified as a master transcriptional regulator that is frequently dysregulated in a wide range of cancers.[1][2]

BRD4 functions as a scaffold protein, recruiting the transcriptional machinery to specific gene loci. This recruitment is mediated by its two tandem bromodomains, BD1 and BD2, which bind to acetylated lysines on histone tails, marking active chromatin regions.[3][4] While both bromodomains contribute to BRD4 function, studies have indicated that BD1 is essential for the stable association of BRD4 with chromatin and for maintaining the expression of critical oncogenes.[5] Consequently, the selective inhibition of BRD4-BD1 has become a promising therapeutic strategy in oncology.

The Mechanism of BRD4-BD1 in Transcriptional Regulation

BRD4-BD1's primary role is to tether the BRD4 protein to acetylated chromatin, particularly at super-enhancers. Super-enhancers are large clusters of enhancers that drive high-level expression of genes that define cell identity and are often hijacked by cancer cells to maintain a malignant phenotype.

The binding of BRD4-BD1 to acetylated histones initiates a cascade of events leading to transcriptional activation:

-

Recruitment of the Positive Transcription Elongation Factor b (P-TEFb): Once anchored to chromatin, BRD4 recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b).[6]

-

Phosphorylation of RNA Polymerase II: P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2.[7]

-

Release of Transcriptional Pausing: This phosphorylation event releases RNA Pol II from a paused state, allowing for productive transcript elongation.[7]

By facilitating this process at the promoters and super-enhancers of key oncogenes, BRD4-BD1 directly drives their expression and promotes cancer cell proliferation.

Key Signaling Pathways Regulated by BRD4-BD1

BRD4-BD1 is a critical upstream regulator of several oncogenic signaling pathways. Two of the most well-characterized are the c-MYC and NF-κB pathways.

The BRD4-BD1/c-MYC Axis

The c-MYC proto-oncogene is a master regulator of cell growth, proliferation, and metabolism and is overexpressed in a majority of human cancers. BRD4 is a key activator of MYC gene expression.[7] BRD4-BD1 binds to the super-enhancer regions of the MYC gene, driving its transcription.[7] Inhibition of BRD4-BD1 leads to a rapid downregulation of c-MYC expression, resulting in cell cycle arrest and apoptosis in various cancer models.[8]

The BRD4-BD1/NF-κB Axis

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers and contributes to cell proliferation, survival, and metastasis. BRD4 has been shown to be a key co-activator of NF-κB.[9][10] BRD4 interacts with the acetylated RelA subunit of NF-κB, and this interaction is mediated by its bromodomains.[9][10] This interaction is critical for the transcriptional activity of NF-κB, and its disruption by BRD4 inhibitors can suppress NF-κB-dependent gene expression and induce apoptosis in cancer cells.[9][10]

Quantitative Analysis of BRD4-BD1 Inhibition

The development of small molecule inhibitors targeting the bromodomains of BRD4 has provided powerful tools to probe its function and has shown significant therapeutic promise. While many initial inhibitors were pan-BET inhibitors, targeting both BD1 and BD2, there is growing interest in developing BD1-selective inhibitors to potentially mitigate off-target effects. The following tables summarize the inhibitory activity of selected BRD4-BD1 selective and pan-BET inhibitors against various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of BRD4-BD1 Selective Inhibitors

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| GSK778 (iBET-BD1) | BRD4 BD1 | - | 41 | [11] |

| DW-71177 | MV4-11 | Acute Myeloid Leukemia | 50 - 3300 | [12] |

| Compound 52 | BRD4 BD1 | - | 90 | [1] |

| Compound 53 | BRD4 BD1 | - | 93 | [1] |

| Pelabresib (CPI-0610) | BRD4 BD1 | - | 39 | [13] |

Table 2: Inhibitory Activity (IC50) of Pan-BET Inhibitors with High Affinity for BD1

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| (+)-JQ1 | BRD4(1) | - | 77 | [14] |

| I-BET762 | Neuroblastoma cell lines | Neuroblastoma | 75 (median) | [14] |

| ZL0420 | BRD4 BD1 | - | 27 | [13] |

| INCB054329 | BRD4 BD1 | - | 28 | [13] |

| CPI-203 | BRD4 | - | 37 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of BRD4-BD1 in cancer cell proliferation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of BRD4. A detailed protocol for BRD4 ChIP-seq in cancer cell lines can be found in a comprehensive guide.[15]

Workflow for BRD4 ChIP-seq:

RNA Sequencing (RNA-seq)

RNA-seq is employed to determine the global transcriptional changes following BRD4-BD1 inhibition or knockdown. A detailed protocol for RNA-seq to study BRD4 regulation is available.[15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of the BRD4-BD1 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).[16]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

The first bromodomain of BRD4 is a critical mediator of its oncogenic function, primarily through its role in tethering the protein to acetylated chromatin at super-enhancers and driving the expression of key oncogenes like c-MYC and downstream targets of the NF-κB pathway. The development of selective BRD4-BD1 inhibitors represents a promising therapeutic avenue for a variety of cancers.

Future research should focus on:

-

Developing more potent and selective BRD4-BD1 inhibitors: This will help to minimize off-target effects and improve the therapeutic index.

-

Investigating mechanisms of resistance: Understanding how cancer cells develop resistance to BRD4-BD1 inhibitors is crucial for developing effective combination therapies.

-

Exploring combination therapies: Combining BRD4-BD1 inhibitors with other targeted therapies or chemotherapies may lead to synergistic anti-cancer effects.

-

Identifying predictive biomarkers: The identification of biomarkers that can predict which patients are most likely to respond to BRD4-BD1 inhibition will be essential for the clinical translation of these agents.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 Sustains Melanoma Proliferation and Represents a New Target for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 10. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BD1-selective BET inhibitor exhibits strong antileukemic activity | BioWorld [bioworld.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

iBRD4-BD1 diTFA: A Selective Chemical Probe for Bromodomain-Containing Protein 4 (BRD4)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in a variety of diseases, including cancer and inflammation.[1] BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and transcription factors through its two tandem bromodomains, BD1 and BD2. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby controlling the expression of key oncogenes and inflammatory mediators.

iBRD4-BD1 diTFA is a potent and highly selective small molecule inhibitor of the first bromodomain of BRD4 (BRD4-BD1). Its remarkable selectivity for BRD4-BD1 over other BET family bromodomains makes it an invaluable chemical probe for dissecting the specific functions of this domain and for developing novel therapeutic strategies targeting BRD4. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use in key experimental assays.

Biochemical and Cellular Activity

This compound demonstrates high-affinity binding to BRD4-BD1 and exhibits significant selectivity over other BET bromodomains. Its cellular activity has been characterized by its ability to engage BRD4 in cells and induce cytotoxicity in cancer cell lines.

Table 1: Biochemical Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| BRD4-BD1 | AlphaScreen | 12 | [2] |

| BRD4-BD2 | AlphaScreen | 16,000 | [2] |

| BRD3-BD1 | AlphaScreen | 1,000 | [2] |

| BRD3-BD2 | AlphaScreen | 75,000 | [2] |

| BRD2-BD1 | AlphaScreen | 280 | [2] |

| BRD2-BD2 | AlphaScreen | 7,100 | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (µM) | Reference |

| MM.1S | Cytotoxicity | 2.3 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe BRD4 function.

AlphaScreen Binding Assay

This protocol describes a method to determine the in vitro potency of this compound in disrupting the interaction between BRD4-BD1 and an acetylated histone peptide.

Materials:

-

Recombinant His-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA

-

384-well white opaque microplates (e.g., OptiPlate-384)

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a mix of His-tagged BRD4-BD1 and biotinylated histone H4 peptide in Assay Buffer.

-

Add 5 µL of the protein-peptide mix to each well. The final concentration of BRD4-BD1 and the histone peptide should be optimized for optimal assay window and signal, typically in the low nanomolar range.

-

Incubate for 30 minutes at room temperature.

-

Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.

-

Add 5 µL of the bead suspension to each well. The final concentration of beads should be optimized as per the manufacturer's instructions (typically 10-20 µg/mL).

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to BRD4-BD1.

Materials:

-

Recombinant BRD4-BD1 protein

-

This compound

-

ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl

-

ITC instrument

Procedure:

-

Dialyze the BRD4-BD1 protein extensively against the ITC Buffer.

-

Prepare a solution of this compound in the final dialysis buffer. Ensure the DMSO concentration is matched between the protein and ligand solutions and is kept low (<1-2%).

-

Degas both the protein and ligand solutions.

-

Load the BRD4-BD1 solution (typically 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 200-500 µM) into the injection syringe.

-

Perform the titration experiment by injecting small aliquots of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Analyze the resulting data by integrating the heat signals and fitting to a suitable binding model to determine the thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct engagement of this compound with BRD4 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

MM.1S cells (or other suitable cell line)

-

This compound

-

Complete cell culture medium

-

PBS

-

Lysis Buffer: PBS with protease inhibitors

-

SDS-PAGE and Western blot reagents

-

Anti-BRD4 antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-actin)

Procedure:

-

Culture MM.1S cells to a sufficient density.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-BRD4 antibody.

-

The temperature at which BRD4 is no longer detected in the soluble fraction is its apparent melting temperature. A shift to a higher temperature in the presence of this compound indicates target engagement.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MM.1S cells

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom microplates

Procedure:

-

Seed MM.1S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours.

-

Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include vehicle-only controls.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for BRD4-Regulated Signaling Pathways

This protocol provides a general framework for assessing the impact of this compound on BRD4-regulated signaling pathways, such as the Jagged1/Notch1 pathway.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

Complete cell culture medium

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-BRD4, anti-Jagged1, anti-Notch1 (cleaved), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway involving BRD4 and a typical experimental workflow for studying the effects of this compound.

References

The Epigenetic consequences of iBRD4-BD1 diTFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epigenetic effects of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document details the inhibitor's binding profile, outlines key experimental protocols for its characterization, and discusses its role within the broader context of epigenetic regulation.

Introduction to BRD4 and this compound

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in regulating gene expression. It belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating transcriptional elongation.

Given its central role in gene regulation, BRD4 has emerged as a significant therapeutic target in various diseases, including cancer and inflammation. This compound is a potent and selective small molecule inhibitor that specifically targets the first bromodomain (BD1) of BRD4. Its selectivity offers a tool to dissect the specific functions of BRD4-BD1 and potentially provides a therapeutic window with fewer off-target effects compared to pan-BET inhibitors.

Quantitative Binding Profile of this compound

The inhibitory activity and selectivity of this compound have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data regarding its binding affinity.

Table 1: Inhibitory Potency (IC50) of this compound against BET Bromodomains [1]

| Bromodomain | IC50 (nM) |

| BRD4-BD1 | 12 |

| BRD4-BD2 | 16,000 |

| BRD2-BD1 | 280 |

| BRD2-BD2 | 7,100 |

| BRD3-BD1 | 1,000 |

| BRD3-BD2 | 75,000 |

Table 2: Cellular Cytotoxicity (EC50) [1]

| Cell Line | Treatment Duration | EC50 (µM) |

| MM.1S | 72 hours | 2.3 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BRD4 and the experimental workflows used to characterize inhibitors like this compound.

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for characterizing this compound.

Detailed Experimental Protocols

AlphaScreen Assay for Binding Affinity

This protocol is adapted for determining the in vitro binding affinity of inhibitors to BRD4-BD1.

Materials:

-

Recombinant His-tagged BRD4-BD1 protein

-

Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound and other test compounds

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Protein and Peptide Preparation: Dilute His-tagged BRD4-BD1 and biotinylated histone peptide to their optimal concentrations (determined through titration experiments) in assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, followed by the BRD4-BD1 protein. Incubate for 15 minutes at room temperature.

-

Peptide Addition: Add the biotinylated histone peptide to the wells and incubate for another 15 minutes.

-

Bead Addition: Prepare a slurry of Donor and Acceptor beads in assay buffer. Add the bead slurry to all wells in the dark.

-

Incubation: Incubate the plate at room temperature in the dark for 60 minutes to allow for bead proximity and signal generation.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified BRD4-BD1 protein

-

This compound

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation: Dialyze the BRD4-BD1 protein and dissolve the this compound in the same dialysis buffer to minimize buffer mismatch effects.

-

Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading the Calorimeter: Load the BRD4-BD1 protein into the sample cell and the this compound into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming target engagement.

Materials:

-

Cells expressing BRD4 (e.g., MM.1S)

-

This compound

-

PBS and lysis buffer

-

Equipment for heating, cell lysis, and protein detection (e.g., Western blotting)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of BRD4 remaining in solution using Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble BRD4 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Discussion of Epigenetic Effects

While direct, comprehensive epigenetic profiling of this compound is not yet widely published, its selective inhibition of BRD4-BD1 allows for informed hypotheses on its downstream effects based on the known functions of BRD4.

BRD4 is a critical component of super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes. By binding to acetylated histones within these regions, BRD4 recruits the transcriptional machinery necessary for high-level gene expression.

Selective inhibition of BRD4-BD1 by this compound is expected to disrupt the interaction of BRD4 with acetylated chromatin, particularly at super-enhancers. This would lead to a reduction in the transcription of BRD4-dependent genes. For example, the c-Myc oncogene is a well-established downstream target of BRD4, and its expression is often suppressed by BET inhibitors.

The development of dBRD4-BD1, a proteolysis-targeting chimera (PROTAC) derived from iBRD4-BD1, provides further insight. dBRD4-BD1 selectively degrades BRD4 and has been shown to lead to the upregulation of BRD2 and BRD3, suggesting a potential compensatory mechanism that might be absent with pan-BET inhibitors. This highlights the nuanced cellular responses that can be elicited by domain-selective targeting.

Future research employing genome-wide techniques such as ChIP-seq for histone modifications (e.g., H3K27ac) and BRD4 occupancy, as well as RNA-seq for differential gene expression analysis following treatment with this compound, will be crucial to fully elucidate its epigenetic impact. These studies will provide a more complete picture of the consequences of selective BRD4-BD1 inhibition on chromatin architecture and the transcriptome.

References

iBRD4-BD1 diTFA: A Technical Guide to Targeting Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of iBRD4-BD1 diTFA, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in the study of inflammation pathways. BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of pro-inflammatory genes. By selectively targeting BRD4-BD1, researchers can dissect the specific functions of this domain in inflammatory processes, paving the way for novel therapeutic strategies.

Core Concepts: BRD4 in Inflammation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene expression. In the context of inflammation, BRD4 is a key co-activator for transcription factors such as NF-κB, which orchestrates the expression of a wide array of inflammatory cytokines, chemokines, and other inflammatory mediators. The selective inhibition of BRD4's first bromodomain, BD1, offers a refined tool to modulate these pathways, potentially with greater specificity and reduced off-target effects compared to pan-BET inhibitors.

Quantitative Data on BRD4-BD1 Inhibition

The following tables summarize the inhibitory activity of selective BRD4-BD1 inhibitors on the expression of key inflammatory genes in human small airway epithelial cells (hSAECs) stimulated with the viral mimic poly(I:C). While specific data for this compound is not publicly available, the data presented for analogous potent and selective BRD4-BD1 inhibitors, such as ZL0590, provide a strong indication of the expected efficacy.

Table 1: Inhibitory Concentration (IC50) of BRD4-BD1 Selective Inhibitors on Inflammatory Gene Expression

| Compound | Target Gene | IC50 (nM) | Cell Type | Stimulant |

| ZL0590 (Compound 52) | CIG5 | 220 | hSAECs | poly(I:C) |

| ZL0590 (Compound 52) | IL-6 | 370 | hSAECs | poly(I:C) |

| Compound 53 | IL-6 | 220 | hSAECs | poly(I:C) |

Data is representative of potent and selective BRD4-BD1 inhibitors and provides an expected range of activity for compounds like this compound.

Table 2: Binding Affinity and Selectivity of a Representative BRD4-BD1 Inhibitor (ZL0590)

| Bromodomain | IC50 (nM) | Selectivity vs. BRD4-BD1 |

| BRD4-BD1 | 90 | - |

| BRD4-BD2 | >10,000 | >111-fold |

| BRD2-BD1 | 8,800 | 98-fold |

| BRD2-BD2 | >10,000 | >111-fold |

| BRD3-BD1 | 2,300 | 26-fold |

| BRD3-BD2 | >10,000 | >111-fold |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving BRD4 in inflammation and a typical experimental workflow for evaluating BRD4-BD1 inhibitors.

Caption: BRD4-mediated inflammatory gene transcription pathway.

Caption: Workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to assess the impact of this compound on inflammation pathways.

Experiment 1: In Vitro Inhibition of Inflammatory Gene Expression in hSAECs

Objective: To determine the dose-dependent effect of this compound on the expression of inflammatory genes (e.g., IL-6, CIG5) in human small airway epithelial cells (hSAECs) stimulated with poly(I:C).

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Cell culture medium (e.g., SABM Basal Medium supplemented with growth factors)

-

This compound (stock solution in DMSO)

-

Poly(I:C) (a TLR3 agonist)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH)

-

96-well cell culture plates

-

qPCR instrument

Methodology:

-

Cell Seeding: Seed hSAECs in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for 2 hours.

-

Inflammatory Challenge: After the pre-treatment period, add poly(I:C) to each well (except for the unstimulated control) at a final concentration of 10 µg/mL.

-

Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

-

RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers for the target inflammatory genes and the housekeeping gene. The reaction mixture should include cDNA template, forward and reverse primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Experiment 2: Quantification of Secreted Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6) from stimulated hSAECs.

Materials:

-

Cell culture supernatant from Experiment 1

-

Human IL-6 ELISA kit

-

Microplate reader

Methodology:

-

Sample Collection: Following the 6-hour incubation in Experiment 1, carefully collect the cell culture supernatant from each well.

-

ELISA Procedure: Perform the ELISA for IL-6 according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow the cytokine to bind.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the experimental samples. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experiment 3: NF-κB Reporter Assay

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Cell culture medium

-

This compound

-

TNFα (or another NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 2 hours.

-

NF-κB Activation: Stimulate the cells with TNFα at a concentration known to induce a robust luciferase signal.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

-

Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

This technical guide provides a comprehensive overview for utilizing this compound as a tool to investigate inflammatory pathways. The provided data, diagrams, and protocols serve as a foundation for researchers to design and execute experiments aimed at understanding the nuanced role of BRD4-BD1 in inflammation and to explore its potential as a therapeutic target.

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Selective BRD4-BD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical epigenetic reader and a compelling therapeutic target in a multitude of diseases, including cancer and inflammatory conditions. BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. While pan-BET inhibitors have demonstrated clinical potential, they are often associated with dose-limiting toxicities. This has spurred the development of inhibitors with selectivity for individual bromodomains, with a significant focus on the first bromodomain (BD1) of BRD4, which is believed to play a predominant role in the recruitment of transcriptional machinery. This technical guide provides an in-depth overview of the discovery and development of selective BRD4-BD1 inhibitors, encompassing quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of representative selective BRD4-BD1 inhibitors. The data has been compiled from various cited sources to provide a comparative overview.

Table 1: Binding Affinities of Selective BRD4-BD1 Inhibitors

| Compound | BRD4-BD1 IC50 (nM) | BRD4-BD2 IC50 (nM) | Reference |

| ZL0420 (28) | 27 | 32 | [1] |

| ZL0454 (35) | 27 | 32 | [1] |

| ZL0590 (52) | 90 | >900 | [2] |

| ZL0591 (53) | 93 | >930 | [2] |

| 3u | 560 | >100,000 | [3] |

| GSK778 (iBET-BD1) | 41 | >5330 | [4] |

| CDD-787 | 0.29 | >1450 | [5] |

| CDD-956 | 0.44 | >2110 | [5] |

| CPI-0610 | 39 | - | [4] |

| BI 894999 | 8 | - | [6] |

| INCB054329 | 28 | 3 | [6] |

Table 2: Selectivity Profile of BRD4-BD1 Inhibitors

| Compound | Selectivity (BRD4-BD2 IC50 / BRD4-BD1 IC50) | Selectivity over BRD2-BD1 (Fold) | Selectivity over BRD3-BD1 (Fold) | Reference |

| ZL0420 (28) | ~1.2 | 30-60 | 50-90 | [1] |

| ZL0454 (35) | ~1.2 | 30-60 | 50-90 | [1] |

| ZL0590 (52) | >10 | ~10 | - | [2] |

| ZL0591 (53) | >10 | ~10 | - | [2] |

| 3u | >178 | - | - | [3] |

| GSK778 (iBET-BD1) | >130 | - | - | [7] |

| CDD-787 | >5000 | >100 | >5000 | [5] |

| CDD-956 | >4800 | >100 | >3000 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of selective BRD4-BD1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4-BD1 Binding

This protocol is adapted from commercially available kits and published literature[8][9].

Objective: To measure the binding affinity of a test compound to BRD4-BD1 by quantifying the disruption of the interaction between a terbium-labeled BRD4-BD1 protein and a fluorescently labeled acetylated histone peptide.

Materials:

-

Purified, terbium-labeled BRD4-BD1 protein

-

Dye-labeled acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds serially diluted in DMSO

-

384-well low-volume, non-binding black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare 1x TR-FRET Assay Buffer by diluting a concentrated stock with ultrapure water.

-

Prepare a working solution of the dye-labeled acetylated histone peptide in 1x Assay Buffer.

-

Prepare a working solution of the terbium-labeled BRD4-BD1 protein in 1x Assay Buffer. The optimal concentration of protein and peptide should be determined empirically by titration experiments.

-

-

Compound Plating:

-

Add 5 µL of serially diluted test compounds to the wells of the 384-well plate.

-

For positive control wells (maximum inhibition), add a known potent BRD4 inhibitor (e.g., JQ1).

-

For negative control wells (no inhibition), add DMSO vehicle.

-

-

Reagent Addition:

-

Add 5 µL of the dye-labeled acetylated histone peptide solution to all wells.

-

Add 10 µL of the terbium-labeled BRD4-BD1 protein solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium donor) and ~665 nm (acceptor dye).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

AlphaScreen Assay for BRD4-BD1 Binding

This protocol is based on commercially available kits and published methodologies[10][11][12].

Objective: To measure the binding affinity of a test compound to BRD4-BD1 by quantifying the disruption of the interaction between a tagged BRD4-BD1 protein and a biotinylated acetylated histone peptide, which brings donor and acceptor beads into proximity.

Materials:

-

Purified, GST-tagged BRD4-BD1 protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

AlphaScreen Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA)

-

Test compounds serially diluted in DMSO

-

384-well white opaque plates

-

AlphaScreen compatible plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents. The donor and acceptor beads should be handled in subdued light.

-

Prepare 1x AlphaScreen Assay Buffer.

-

Prepare a master mix containing the GST-tagged BRD4-BD1 protein and the biotinylated acetylated histone peptide in 1x Assay Buffer. Optimal concentrations should be determined through titration experiments.

-

-

Compound and Reagent Addition:

-

Add 2.5 µL of serially diluted test compounds to the wells of the 384-well plate.

-

Add 2.5 µL of inhibitor buffer (containing the same concentration of DMSO as the compound solutions) to control wells.

-

Add 5 µL of the BRD4-BD1/biotinylated peptide master mix to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes with gentle shaking, protected from light.

-

-

Bead Addition:

-

Prepare a suspension of Glutathione-coated Acceptor beads in 1x Assay Buffer and add 10 µL to each well.

-

Incubate for 30-60 minutes at room temperature with gentle shaking, protected from light.

-

Prepare a suspension of Streptavidin-coated Donor beads in 1x Assay Buffer and add 10 µL to each well.

-

-

Final Incubation:

-

Incubate the plate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the AlphaScreen signal on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to positive and negative controls.

-

Plot the normalized data against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: BRD4 in the NF-κB Signaling Pathway.

Caption: BRD4 in Jagged1/Notch1 Signaling.

Experimental Workflow

Caption: Workflow for BRD4-BD1 Inhibitor Discovery.

Conclusion

The development of selective BRD4-BD1 inhibitors represents a promising strategy to harness the therapeutic potential of BET inhibition while potentially mitigating the off-target effects associated with pan-BET inhibitors. This guide has provided a comprehensive overview of the current landscape, including quantitative data on key compounds, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and drug discovery workflow. As research in this area continues to evolve, the methodologies and data presented herein will serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field of epigenetic drug discovery.

References

- 1. BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleck.co.jp [selleck.co.jp]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bdb99.ucsd.edu]

Unveiling the Selectivity Profile of iBRD4-BD1 diTFA: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of iBRD4-BD1 diTFA, a potent and selective inhibitor of the first bromodomain of BRD4. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of targeting specific bromodomains.

Introduction

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are key epigenetic readers that play a crucial role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammation. While pan-BET inhibitors have shown therapeutic promise, their clinical utility can be limited by on-target toxicities associated with inhibiting multiple BET proteins. The development of selective inhibitors for individual bromodomains, such as this compound, offers a promising strategy to dissect specific biological functions and potentially develop safer and more effective therapeutics. This guide details the selectivity of this compound, providing key quantitative data and the experimental methodologies used for its characterization.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the first bromodomain (BD1) of BRD4 over other BET family bromodomains. The inhibitory activity, as determined by biochemical assays, is summarized in the table below. The data highlights a significant therapeutic window for selectively targeting BRD4-BD1-dependent pathways.

| Target Bromodomain | IC50 (nM) | Fold Selectivity vs. BRD4-BD1 |

| BRD4-BD1 | 12 | 1 |

| BRD2-BD1 | 280 | 23 |

| BRD3-BD1 | 1,000 | 83 |

| BRD4-BD2 | 16,000 | 1,333 |

| BRD2-BD2 | 7,100 | 592 |

| BRD3-BD2 | 75,000 | 6,250 |

Data sourced from publicly available information. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in vitro.

As the data indicates, this compound is 23- to over 6200-fold more selective for BRD4-BD1 than for other BET bromodomains, making it a highly specific chemical probe and a potential therapeutic lead.[1][2][3][4]

Signaling Pathways and Experimental Workflows

The selective inhibition of BRD4-BD1 by this compound is anticipated to modulate downstream signaling pathways primarily driven by BRD4's role in transcriptional regulation. One of the most well-established functions of BRD4 is the regulation of the proto-oncogene c-Myc and the inflammatory NF-κB pathway.

Logical Signaling Pathway of BRD4-BD1 Inhibition

The following diagram illustrates the putative mechanism by which selective BRD4-BD1 inhibition by this compound can lead to downstream effects on gene transcription.

Caption: Inhibition of BRD4-BD1 by this compound disrupts gene transcription.

Experimental Workflow for Determining Inhibitor Potency

The following diagram outlines a typical workflow for assessing the potency of a bromodomain inhibitor using an in vitro biochemical assay such as AlphaScreen.

Caption: A generalized workflow for an AlphaScreen-based inhibitor potency assay.

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the selectivity and cellular engagement of bromodomain inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is commonly used to measure the binding of bromodomains to acetylated histone peptides and the inhibition of this interaction by small molecules.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. In the context of a bromodomain assay, one bead is conjugated to the bromodomain protein and the other to a biotinylated, acetylated histone peptide. Binding brings the beads together, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.

Materials:

-

Purified, His-tagged bromodomain protein (e.g., BRD4-BD1)

-

Biotinylated, acetylated histone peptide

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of the bromodomain protein and the biotinylated peptide to the wells of the microplate.

-

Add the serially diluted inhibitor to the wells.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Add a mixture of the donor and acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an Alpha-enabled plate reader.

-

Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

Materials:

-

Highly purified, concentrated bromodomain protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

ITC instrument

Procedure:

-

Thoroughly dialyze the protein against the ITC buffer. The inhibitor should be dissolved in the final dialysis buffer to minimize heats of dilution.

-

Degas all solutions immediately before use.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

This compound

-

Cell lysis buffer

-

Antibodies against the target protein (e.g., anti-BRD4) and a loading control

-

Western blotting reagents and equipment

-

PCR machine or heating block for temperature gradient

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing or sonication.

-

Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples.

-

A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.[1]

Conclusion

This compound is a highly potent and selective inhibitor of the first bromodomain of BRD4. Its selectivity within the BET family makes it an invaluable tool for elucidating the specific functions of BRD4-BD1 in health and disease. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of selective bromodomain inhibition. Further studies, including broader selectivity screening against the entire bromodomain family and in vivo efficacy models, will be crucial in advancing our understanding of this promising therapeutic strategy.

References

iBRD4-BD1 diTFA: A Technical Guide to its Impact on Oncogene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of iBRD4-BD1 diTFA, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4. While direct evidence detailing the effect of this compound on specific oncogene expression is not yet publicly available, this document synthesizes the known biochemical activity of the compound with the well-established role of BRD4-BD1 in regulating oncogenic transcription. This guide will cover the mechanism of action, available quantitative data, relevant experimental protocols, and the anticipated impact on key oncogenic signaling pathways.

Introduction: The Role of BRD4 in Oncogene Transcription

The BET family of proteins, particularly BRD4, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This interaction is pivotal for the recruitment of the transcriptional machinery to promoters and enhancers of target genes. BRD4 is notoriously implicated in the transcriptional activation of a host of oncogenes, most notably MYC, which is a master regulator of cell proliferation, growth, and metabolism, and is dysregulated in a majority of human cancers.

BRD4 contains two tandem bromodomains, BD1 and BD2. While both domains bind acetylated lysines, they are thought to have distinct functional roles. Emerging research suggests that BD1 is primarily responsible for anchoring BRD4 to chromatin at super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes. Therefore, selective inhibition of BRD4-BD1 presents a promising therapeutic strategy to specifically disrupt oncogenic transcriptional programs while potentially mitigating off-target effects associated with pan-BET inhibition.

This compound: A Selective BRD4-BD1 Inhibitor

This compound is a research compound identified as a potent and highly selective inhibitor of the first bromodomain of BRD4. Its selectivity offers a valuable tool to dissect the specific functions of BRD4-BD1 in cancer biology.

Quantitative Data

The following tables summarize the known inhibitory and cytotoxic concentrations of this compound.

Table 1: In Vitro Inhibitory Activity of iBRD4-BD1

| Target | IC50 (nM) |

| BRD4-BD1 | 12 |

| BRD2-BD1 | 280 |

| BRD3-BD1 | 1,000 |

| BRD4-BD2 | 16,000 |

| BRD2-BD2 | 7,100 |

| BRD3-BD2 | 75,000 |

Data sourced from MedChemExpress. The data highlights the significant selectivity of iBRD4-BD1 for BRD4-BD1 over other BET bromodomains.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | EC50 (µM) | Exposure Time (h) |

| MM.1S (Multiple Myeloma) | 2.3 | 72 |

Data sourced from MedChemExpress. This demonstrates the compound's cytotoxic effect in a cancer cell line known to be dependent on BRD4 activity.

Anticipated Impact on Oncogene Expression

Based on the established mechanism of BRD4-BD1, inhibition by this compound is expected to primarily impact the transcription of oncogenes regulated by super-enhancers. The most well-documented target of BRD4 inhibition is the MYC oncogene.

The BRD4-MYC Axis

BRD4 is known to bind to the super-enhancers that drive the expression of MYC. By displacing BRD4 from these regulatory regions, BET inhibitors lead to a rapid downregulation of MYC transcription. Given the high selectivity of iBRD4-BD1 for the chromatin-anchoring domain of BRD4, it is highly anticipated that treatment with this compound will lead to a significant reduction in MYC mRNA and protein levels in sensitive cancer cell lines.

While specific quantitative data for this compound is not available, studies with other selective BRD4-BD1 inhibitors have demonstrated potent downregulation of MYC and induction of apoptosis in various cancer models.

Signaling Pathway

The primary signaling pathway affected by this compound is the transcriptional regulation of BRD4-dependent genes. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the impact of this compound on oncogene expression. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the EC50 of this compound.

-

Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

Western Blot for MYC Protein Expression